5-Propylpyrimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-propylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,2-3H2,1H3 |
InChI Key |
KQDSGLOOXIYGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=CN=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profiling of 5-Propylpyrimidine: Thermodynamic Mechanisms and Experimental Protocols in Aqueous vs. Ethanolic Systems
The following guide provides an in-depth technical analysis of the solubility profile of 5-Propylpyrimidine. It synthesizes theoretical structure-property relationships with rigorous experimental protocols, designed for researchers in pharmaceutical pre-formulation and physical organic chemistry.
Executive Summary & Chemical Identity
This compound represents a distinct class of alkylated heteroaromatics where solvation behavior is governed by a "push-pull" mechanism between the hydrophilic pyrimidine core (1,3-diazine) and the lipophilic propyl chain at the C5 position.
Understanding its solubility profile is critical for optimizing reaction yield during synthesis and enhancing bioavailability in drug delivery systems. This guide establishes that This compound exhibits a Type II Solvation behavior : moderate-to-low solubility in water (driven by hydrophobic hydration penalties) and high solubility in ethanol (driven by favorable van der Waals and dipole-dipole interactions).
Chemical Structure Analysis
-
Core: Pyrimidine ring (Polar, H-bond acceptor via N1/N3).
-
Substituent:
-Propyl chain (Non-polar, hydrophobic). -
LogP (Predicted): ~1.2 – 1.6 (Lipophilic shift compared to Pyrimidine LogP
-0.40).
Comparative Solubility Profile: Water vs. Ethanol[1][2][3]
The solubility differential between water and ethanol is dictated by the Gibbs Free Energy of Solvation (
A. Aqueous Solubility (Water)
In aqueous media, this compound faces an energetic penalty. While the nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from water, the 5-propyl chain acts as a "structure breaker" in the hydrogen-bonding network of bulk water.
-
Mechanism: Hydrophobic Effect.[1] The water molecules must reorient to form an ordered "clathrate-like" cage around the propyl chain, leading to a decrease in entropy (
). -
Result: Solubility is limited (estimated range: 1–10 mg/mL at 25°C), classifying it likely as BCS Class II or IV depending on permeability.
B. Ethanolic Solubility (Ethanol)
Ethanol acts as an amphiphilic solvent that matches the dual nature of this compound.
-
Mechanism: "Like-Dissolves-Like" Synergy.
-
The ethyl group of ethanol interacts favorably with the propyl chain of the solute via London Dispersion Forces.
-
The hydroxyl group (-OH) of ethanol forms hydrogen bonds with the pyrimidine nitrogens.
-
-
Result: High solubility (estimated range: >100 mg/mL at 25°C). The dissolution is typically endothermic, meaning solubility increases significantly with temperature.
C. Quantitative Comparison (Predicted Data)
| Parameter | Water ( | Ethanol ( | Mechanistic Driver |
| Dielectric Constant ( | 78.4 | 24.5 | Polarity matching |
| Solubility (25°C) | Low (~ g/L range) | High (~100s g/L range) | Hydrophobic effect vs. Lipophilic interaction |
| Temp.[2] Sensitivity | Moderate | High | |
| Thermodynamics | Entropy driven (unfavorable) | Enthalpy/Entropy balanced | Solvation shell stability |
Experimental Protocol: Isothermal Saturation Method
Directive: Do not rely solely on predictive models. The following protocol (Method ID: 5PP-SOL-ISO ) is the "Gold Standard" for generating an empirical solubility curve.
Phase 1: Preparation & Saturation
Objective: Create a thermodynamic equilibrium between the solid solute and the liquid solvent.
-
Excess Addition: Weigh 500 mg of this compound into a 20 mL scintillation vial.
-
Solvent Addition: Add 5.0 mL of the target solvent (Milli-Q Water or Absolute Ethanol).
-
Agitation: Place vials in an orbital shaker-incubator set to the target temperature (e.g.,
). Agitate at 150 RPM for 24–48 hours.-
Critical Check: Ensure solid excess is visible at all times. If the solid dissolves completely, add more.
-
-
Equilibration: Stop agitation and allow the system to settle for 4 hours at the same temperature to sediment the solid phase.
Phase 2: Sampling & Quantification
Objective: Isolate the saturated supernatant without disturbing the equilibrium.
-
Filtration: Using a pre-heated glass syringe (to match sample temp), withdraw 1 mL of supernatant. Filter through a 0.22 µm PTFE filter (hydrophobic for ethanol) or PES filter (for water) into a tared volumetric flask.
-
Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.
-
-
Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) isocratic.
-
Detection: UV at 254 nm (pyrimidine
transition). -
Flow Rate: 1.0 mL/min.
-
Phase 3: Data Analysis (Thermodynamics)
Calculate the Enthalpy of Dissolution (
-
Where
is the mole fraction solubility.[3] -
A linear plot indicates the dissolution mechanism remains constant across the temperature range.
Visualization of Solubility Workflow
The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity from saturation to thermodynamic calculation.
Figure 1: Step-by-step workflow for determining thermodynamic solubility, highlighting critical control points (red/green nodes).
Implications for Drug Development[6][7][8]
For researchers incorporating this compound into pharmaceutical formulations, the solubility profile dictates the following strategies:
-
Cosolvency: Pure water is a poor vehicle. Use Ethanol/Water cosolvent systems . The "Log-Linear Solubilization Model" suggests that solubility will increase exponentially with the volume fraction of ethanol until the dielectric constant matches the solute's requirement.
-
Salt Formation: The pyrimidine nitrogens are weakly basic (
). Salt formation (e.g., Hydrochloride) may improve aqueous solubility but could reduce stability. -
Partitioning: In biological systems, the compound will readily partition into lipid bilayers (high affinity for ethanol/octanol phases), suggesting good membrane permeability but potential issues with dissolution-rate limited absorption.
References
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[4] Link
-
PubChem. (2023). Compound Summary: this compound.[5] National Library of Medicine. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[4][6] Wiley-Interscience. (Foundational text for Van't Hoff analysis).
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- 5. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE | 52767-84-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
The Strategic Role of 5-Propylpyrimidine in the Synthesis of Advanced Liquid Crystalline Materials: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core, a diazine heterocycle, is a foundational structural motif in the design of high-performance liquid crystals, prized for its ability to impart desirable mesomorphic and electronic properties. This technical guide focuses on the strategic incorporation of a 5-propyl substituent onto the pyrimidine ring, a modification that significantly influences the mesophase behavior and physical characteristics of the resulting liquid crystalline materials. As a senior application scientist, this document provides a comprehensive overview of the synthesis of 5-propylpyrimidine-based liquid crystal precursors, detailed protocols for their subsequent functionalization via modern cross-coupling methodologies, and an analysis of the structure-property relationships that govern their application in advanced optoelectronic devices.
Introduction: The Pyrimidine Core in Liquid Crystal Design
Liquid crystals incorporating 2,5-disubstituted pyrimidine rings are integral components in commercial liquid crystal displays (LCDs) and are increasingly utilized in emerging technologies such as organic light-emitting diodes (OLEDs) and sensors.[1] The two nitrogen atoms within the pyrimidine ring render it electron-deficient, which in turn influences the molecule's dipole moment, polarizability, and intermolecular interactions. These factors are critical in determining the thermal stability and dielectric anisotropy of the liquid crystal phase.[2]
The introduction of an alkyl substituent at the 5-position of the pyrimidine ring provides a powerful tool for fine-tuning the mesomorphic properties. The length and branching of this alkyl chain directly impact the molecule's aspect ratio and steric interactions, thereby influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.[3] The 5-propyl group, in particular, offers a balance of molecular asymmetry and van der Waals interactions that can be exploited to design materials with specific and desirable phase behaviors.
Synthesis of the this compound Core: A Strategic Precursor
The synthesis of this compound-based liquid crystals begins with the preparation of a suitably functionalized this compound core. A key and versatile precursor for this purpose is 5-bromo-2-chloropyrimidine . Its synthesis is well-established and can be achieved through a two-step process starting from 2-hydroxypyrimidine.
Synthesis of 5-Bromo-2-hydroxypyrimidine
The initial step involves the bromination of 2-hydroxypyrimidine. A common and effective method utilizes hydrobromic acid and hydrogen peroxide.[4]
Experimental Protocol:
-
To a reaction vessel, add 2-hydroxypyrimidine (1 mol) and a 35% solution of hydrobromic acid (2 mol).
-
Slowly add a 30% solution of hydrogen peroxide (2 mol) to the mixture while maintaining the temperature at 40°C.
-
Heat the reaction mixture for 12 hours.
-
Cool the mixture and filter the resulting precipitate to obtain 5-bromo-2-hydroxypyrimidine.
Synthesis of 5-Bromo-2-chloropyrimidine
The subsequent chlorination of 5-bromo-2-hydroxypyrimidine is typically achieved using phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-hydroxypyrimidine (1.0 eq) in toluene.
-
Add phosphorus oxychloride (2.0 eq) to the suspension.
-
At 35°C, slowly add triethylamine (2.0 eq).
-
Heat the mixture to 80-85°C and stir for 6 hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it into ice water.
-
Neutralize the aqueous solution to a pH of 8-9 with a 20% sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.
This precursor, with its two distinct halogen atoms, allows for regioselective functionalization, a critical aspect in the modular synthesis of complex liquid crystal molecules.
Palladium-Catalyzed Cross-Coupling: Building the Liquid Crystal Architecture
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of the complex molecular architectures required for liquid crystalline behavior. The Suzuki-Miyaura and Negishi coupling reactions are particularly well-suited for the functionalization of the this compound core.
Introduction of the 5-Propyl Group via Negishi Coupling
The Negishi coupling provides an efficient method for the formation of carbon-carbon bonds between an organozinc reagent and an organohalide. This reaction can be employed to introduce the propyl group at the 5-position of the pyrimidine ring.[7][8]
Conceptual Workflow:
Caption: Negishi coupling for the synthesis of a this compound derivative.
Synthesis of a 5-Propyl-2-phenylpyrimidine Liquid Crystal via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl linkages, a common structural feature in calamitic (rod-shaped) liquid crystals.[3][9] A representative synthesis of a 5-propyl-2-(4-alkoxyphenyl)pyrimidine liquid crystal is outlined below, starting from a 5-propyl-2-chloropyrimidine precursor.
3.2.1. Synthesis of (2-Propylpyrimidin-5-yl)boronic acid
A key intermediate for the Suzuki coupling is the corresponding boronic acid. This can be synthesized from a 5-bromo-2-propylpyrimidine via a lithium-halogen exchange followed by reaction with a borate ester.[10]
Conceptual Protocol:
-
Dissolve 5-bromo-2-propylpyrimidine in an anhydrous solvent such as THF under an inert atmosphere.
-
Cool the solution to -78°C and add n-butyllithium dropwise.
-
After stirring for a short period, add triisopropyl borate and allow the reaction to warm to room temperature.
-
Quench the reaction with an acidic aqueous solution and extract the product.
-
Purify the crude product to obtain (2-propylpyrimidin-5-yl)boronic acid.
3.2.2. Suzuki-Miyaura Coupling to Form the Final Liquid Crystal
The final step involves the palladium-catalyzed coupling of the pyrimidine boronic acid with a suitable aryl halide.
Experimental Protocol: Synthesis of 2-(4-Butoxyphenyl)-5-propylpyrimidine
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Characterization of this compound-Based Liquid Crystals
The successful synthesis of liquid crystalline materials requires rigorous characterization to confirm their chemical structure and to determine their mesomorphic properties.
Structural Characterization
Standard spectroscopic techniques are employed to verify the molecular structure of the synthesized compounds.
| Technique | Expected Observations for 2-(4-Butoxyphenyl)-5-propylpyrimidine |
| ¹H NMR | Signals corresponding to the propyl group (triplet and sextet), the butoxy group (triplet, sextet, and triplet), and aromatic protons on the pyrimidine and phenyl rings. |
| ¹³C NMR | Resonances for the aliphatic carbons of the propyl and butoxy chains, as well as the aromatic carbons of the pyrimidine and phenyl rings. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
Mesomorphic Characterization
The liquid crystalline properties are primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
4.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and their associated enthalpy changes. A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.[11]
4.2.2. Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures that form as the material is heated and cooled.[12][13] For example, a nematic phase will typically exhibit a schlieren or threaded texture, while smectic phases show focal-conic or fan-shaped textures.
Structure-Property Relationships and Conclusion
The incorporation of a 5-propyl group into the pyrimidine core of a liquid crystal molecule has a predictable yet powerful influence on its mesomorphic behavior. Compared to a simple 5-H or a smaller 5-methyl substituent, the propyl group increases the molecular breadth and disrupts close packing, which can lower the melting point and broaden the temperature range of the liquid crystal phase. The non-linear nature of the propyl chain can also favor the formation of less ordered mesophases like the nematic phase over more ordered smectic phases.
This guide has provided a comprehensive overview of the synthesis and characterization of this compound-based liquid crystals. By understanding the synthetic pathways to these valuable precursors and the influence of the 5-propyl substituent on the final material properties, researchers can rationally design and synthesize novel liquid crystals with tailored characteristics for a wide range of advanced applications.
References
- Li, Q. (Ed.). (2014).
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Dunmur, D. A., & Toriyama, K. (1998). Physical Properties of Liquid Crystals. In Handbook of Liquid Crystals (Vol. 1, pp. 1-5). Wiley-VCH.
- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidine-2, 4, 6(1H, 3H, 5H)-Trione. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
-
Soft Matter. (2012). Design of liquid crystals with 'de Vries-like' properties: structural variants of carbosilane-terminated 5-phenylpyrimidine mesogens. [Link]
-
MDPI. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. [Link]
-
ResearchGate. (2017). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. [Link]
-
PubMed. (2008). Design of liquid crystals with "de Vries-like" properties: organosiloxane mesogen with a 5-phenylpyrimidine core. [Link]
-
Chen, C., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv preprint arXiv:2307.11944. [Link]
-
MDPI. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
ResearchGate. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. [Link]
-
PubMed. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. [Link]
-
National Institutes of Health. (2022). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. [Link]
-
Reddit. (2021). Liquid crystals under a polarizing optical microscope. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2017). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. [Link]
-
RSC Publishing. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
ResearchGate. (1982). Polarized light microscopy in the study of liquid crystals. [Link]
-
MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
National Institutes of Health. (2019). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link]
-
Reddit. (2021). Liquid crystals under a polarizing optical microscope. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2017). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. [Link]
-
Wiley Online Library. (2011). Optical and Calorimetrical Studies of Liquid Crystalline Materials Doped with Nanoparticles. [Link]
-
PubChem. (n.d.). 5-Methoxy-2-(4-methylphenyl)pyrimidine. [Link]
-
National Institutes of Health. (2010). Preparation and characterization of Pluronic-colloidal silicon dioxide composite particles as liquid crystal precursor. [Link]
-
Taylor & Francis Online. (2011). Dispersions of Diamond Nanoparticles in Nematic Liquid Crystal/Polymer Materials. [Link]
-
National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubChem. (n.d.). 5-[2-(4-phenylphenyl)propyl]-7h-pyrrolo[2,3-d]pyrimidine-2,4-diamine. [Link]
-
Wiley Online Library. (1986). Physical Properties of Liquid Crystalline 5-n-Hexyl-2-(4-n-alkyloxyphenyl)-pyrimidines. [Link]
- Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
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- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
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- 13. [2307.11944] LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals [arxiv.org]
Technical Guide: Safety, Toxicity, and Handling of 5-Propylpyrimidine
This technical guide provides a comprehensive safety and toxicity profile for 5-Propylpyrimidine , a specialized heterocyclic building block used in pharmaceutical synthesis and materials science.
CAS Registry Number: 25255-26-9
Formula: C
Executive Summary
This compound is a lipophilic pyrimidine derivative serving as a critical intermediate in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and liquid crystal mesogens. Unlike its polysubstituted counterparts (e.g., Propylthiouracil), the core this compound structure lacks the thiourea moiety associated with severe thyrotoxicity, yet it retains significant biological activity potential. This guide establishes a safety baseline based on Structure-Activity Relationships (SAR) and available physicochemical data, mandating a Biosafety Level 1 (BSL-1) equivalent chemical handling protocol.
Physicochemical Identity & Properties
Understanding the physical state is the first line of defense in exposure control. This compound is a low-molecular-weight nitrogenous heterocycle.
| Property | Value / Description | Source/Inference |
| CAS Number | 25255-26-9 | [BLD Pharm, 2025] |
| SMILES | CCCC1=CN=CN=C1 | Structure Verification |
| Physical State | Liquid (at 25°C) | Inferred from 4,6-dimethylpyrimidine analog |
| Boiling Point | ~170–180°C (Predicted) | In silico estimation based on MW |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water | Lipophilic propyl chain effect |
| pKa | ~2.0 (Pyridine-like nitrogen) | Base strength estimation |
Hazard Identification (GHS Classification)
Note: In the absence of a harmonized regulatory dossier for this specific CAS, the following classification is derived from the "Read-Across" principle using structurally homologous alkyl-pyrimidines (e.g., 4,6-Dimethylpyrimidine).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |
Precautionary Statements:
-
P261: Avoid breathing mist/vapors.
-
P280: Wear protective gloves/eye protection (Nitrile rubber recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Toxicological Profile & Mechanism
This section analyzes the biological interaction of this compound.
Metabolic Fate & Bioactivation
The 5-propyl substituent introduces a metabolic handle not present in unsubstituted pyrimidine.
-
Oxidative Metabolism: The propyl chain is susceptible to Cytochrome P450-mediated
-oxidation or -hydroxylation, potentially forming polar alcohol metabolites that are rapidly excreted. -
Ring Oxidation: The pyrimidine ring itself is electron-deficient, making it less prone to oxidative epoxidation compared to benzene, reducing the risk of genotoxic epoxide formation.
Toxicity Differentiators
It is critical to distinguish This compound from Propylthiouracil (PTU) .
-
PTU (CAS 51-52-5): Contains a thiourea group (
). Mechanism: Inhibits thyroid peroxidase; causes agranulocytosis. -
This compound (CAS 25255-26-9): Lacks the thio/keto groups. Mechanism: Likely acts as a weak base and membrane irritant. The absence of the thiourea moiety significantly lowers the risk of thyroid-specific toxicity and bone marrow suppression.
Visualization: Metabolic Logic Flow
The following diagram illustrates the theoretical metabolic clearance and toxicity pathways.
Figure 1: Predicted metabolic fate of this compound. The primary clearance route is expected to be side-chain oxidation increasing water solubility.
Safe Handling & Exposure Control Protocols
Given the volatility of low-molecular-weight pyrimidines, inhalation is the primary exposure vector.
Engineering Controls
-
Primary: All open-vessel operations must be conducted in a certified Chemical Fume Hood.
-
Secondary: Laboratory room air exchange rate >8 changes/hour.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Hands | Nitrile Gloves (0.11 mm min thickness) | Pyrimidines can penetrate latex. Change every 30 mins upon splash. |
| Eyes | Chemical Goggles (ANSI Z87.1) | Protects against vapor absorption and splashes. |
| Respiratory | NIOSH N95 (if powder) or Organic Vapor Cartridge | Required only if fume hood is unavailable (Emergency). |
Emergency Response Logic
Figure 2: Immediate response protocol for accidental exposure.
Experimental Protocols
For researchers validating the identity or purity of this compound before use.
Purity Assessment via HPLC-UV
Objective: Quantify purity and detect oxidized impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5%
95% B (Linear Gradient) -
15-20 min: 95% B (Wash)
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Expected Retention: this compound will elute later than unsubstituted pyrimidine due to the lipophilic propyl chain.
Cytotoxicity Screening (MTT Assay)
Objective: Establish a toxicity baseline for new derivatives.
-
Seeding: Seed HEK293 cells at
cells/well in 96-well plates. -
Treatment: Treat with this compound (dissolved in DMSO, final DMSO <0.5%) at concentrations: 0, 1, 10, 50, 100 µM.
-
Incubation: 24 hours at 37°C, 5% CO
. -
Development: Add MTT reagent, incubate 4 hours. Solubilize formazan crystals.
-
Readout: Absorbance at 570 nm.
-
Threshold: If IC
< 10 µM, treat as Highly Toxic. If IC > 100 µM, treat as Low Toxicity.
Storage & Stability
-
Storage Condition: Store under inert atmosphere (Nitrogen or Argon). Pyrimidines can yellow upon oxidation.
-
Temperature: 2–8°C (Refrigerated).
-
Incompatibilities: Strong oxidizing agents (Peroxides, Nitric acid), Acid chlorides.
References
-
BLD Pharm. (2025).[1] this compound Product Information and CAS Verification. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. PubMed Central. Retrieved from
-
Matrix Fine Chemicals. (2025). Structure and Data for 2-Chloro-5-propylpyrimidine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet for Pyrimidine Derivatives (Generic). Retrieved from
Sources
An In-depth Technical Guide on the Dipole Moment and Polarity of 5-Propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The polarity of a molecule, quantified by its dipole moment, is a critical determinant of its behavior in biological systems. For drug candidates like 5-Propylpyrimidine, understanding its polarity is paramount for predicting its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the theoretical underpinnings of dipole moment and polarity, and presents detailed computational and experimental methodologies for their determination in the context of this compound. By integrating theoretical principles with practical, step-by-step protocols, this document aims to equip researchers with the necessary knowledge to evaluate and modulate the polarity of pyrimidine-based drug candidates, thereby accelerating the drug discovery and development process.
Introduction to this compound
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] The pyrimidine scaffold is a key component of nucleobases, vitamins, and numerous synthetic drugs.[4][5] The substituent at the 5-position of the pyrimidine ring has been a particular focus of drug design, as modifications at this site can significantly influence the molecule's biological activity.[1] this compound, as a representative of this class, serves as an important model for understanding how alkyl substitution impacts the electronic properties and, consequently, the biological behavior of the pyrimidine core. The polarity of this compound, arising from its molecular structure and electron distribution, will profoundly influence its solubility, membrane permeability, and interactions with biological targets.[][7][8][9] A thorough understanding of its dipole moment is therefore not merely an academic exercise, but a crucial step in rational drug design.
Theoretical Framework: Dipole Moment and Polarity
A dipole moment arises in a molecule when there is an uneven distribution of electron density, leading to a separation of positive and negative charge centers.[10] This occurs in bonds between atoms with different electronegativities, creating a bond dipole. The overall molecular dipole moment is the vector sum of all individual bond dipoles.[10]
In the case of this compound, the pyrimidine ring itself is polar due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[5] These nitrogen atoms draw electron density away from the carbon atoms in the ring, creating a net dipole moment. The propyl group at the 5-position, being an electron-donating group, will also influence the overall electron distribution and thus the magnitude and direction of the molecular dipole moment.
The relationship between the individual bond dipoles and the overall molecular dipole moment in this compound can be visualized as follows:
Caption: Bond dipoles in this compound.
Computational Determination of the Dipole Moment of this compound
Computational chemistry provides a powerful and cost-effective means of predicting the dipole moment of molecules.[11] Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate dipole moments, especially when paired with an appropriate basis set.[12][13][14]
Rationale for Method Selection
For the calculation of the dipole moment of this compound, we recommend the use of a hybrid DFT functional, such as B3LYP or ωB97X-D, in conjunction with an augmented, triple-zeta basis set like aug-cc-pVTZ.[12][14][15] The inclusion of diffuse functions (indicated by "aug-") is crucial for accurately describing the electron distribution far from the nuclei, which is essential for a reliable dipole moment calculation.[14]
Step-by-Step Computational Protocol
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as the dipole moment is dependent on the molecular geometry.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Dipole Moment Calculation: Request the calculation of the dipole moment in the input file for the chosen DFT method and basis set.
-
Analysis of Results: The output will provide the total dipole moment in Debye (D), as well as its components along the x, y, and z axes.
Hypothetical Results
| Property | Value |
| Dipole Moment (x) | Value D |
| Dipole Moment (y) | Value D |
| Dipole Moment (z) | Value D |
| Total Dipole Moment | ** Value D ** |
Note: The values in this table are placeholders and would be populated by the results of the actual calculation.
Caption: Computational workflow for dipole moment determination.
Experimental Validation of Polarity
While computational methods are highly valuable, experimental validation is crucial for confirming the predicted polarity. A common and accessible method for determining the polarity of a substance is by measuring the dielectric constant of its solution in a non-polar solvent.[16][17][18][19][20] The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is related to the polarity of the molecules.[17][18][21]
Principle of the Method
A solution of a polar solute (this compound) in a non-polar solvent (e.g., hexane or cyclohexane) will have a higher dielectric constant than the pure solvent. The increase in the dielectric constant is proportional to the concentration and the dipole moment of the solute. By measuring the dielectric constant of several dilute solutions of known concentrations, the dipole moment of the solute can be determined using the Debye equation or related methods.[16][22]
Step-by-Step Experimental Protocol
-
Solvent Selection: Choose a non-polar solvent in which this compound is soluble (e.g., hexane, cyclohexane, or carbon tetrachloride).
-
Solution Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent at known concentrations.
-
Instrumentation: Use a dielectric constant meter or a capacitance bridge to measure the capacitance of the pure solvent and each of the solutions.[16][19]
-
Measurement: Measure the capacitance of the pure solvent and each solution at a constant temperature.
-
Data Analysis: Calculate the dielectric constant for the solvent and each solution from the measured capacitance values.
-
Dipole Moment Calculation: Plot the dielectric constant versus the concentration of this compound. The slope of this plot can be used to calculate the dipole moment of this compound using the appropriate theoretical model (e.g., Guggenheim method).[22]
Caption: Experimental workflow for polarity determination.
Implications of Polarity for Drug Development
The dipole moment and overall polarity of this compound are critical parameters that influence its drug-like properties.[][8][23]
-
Solubility: A higher dipole moment generally leads to increased water solubility, which is often desirable for oral drug administration.[]
-
Membrane Permeability: However, excessive polarity can hinder the ability of a molecule to cross the lipid bilayers of cell membranes, reducing its bioavailability.[7][9] A balance between polarity and lipophilicity is therefore essential.
-
Protein-Ligand Interactions: The dipole moment plays a crucial role in the interactions between a drug molecule and its protein target. Polar interactions, such as hydrogen bonds and dipole-dipole interactions, are often key determinants of binding affinity and selectivity.
-
Metabolism: The polarity of a drug can affect its metabolism by influencing its recognition and processing by metabolic enzymes.[]
Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine derivatives have shown that electrostatic properties, including dipole moment, are often important descriptors for predicting biological activity.[24][25][26][27][28]
Conclusion
The dipole moment and polarity of this compound are fundamental properties that have profound implications for its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these properties, encompassing both theoretical principles and practical methodologies. By leveraging computational chemistry for initial prediction and experimental techniques for validation, researchers can gain valuable insights into the behavior of this compound and other pyrimidine derivatives in biological systems. This knowledge is instrumental in guiding the design and optimization of new therapeutic agents with improved efficacy and safety profiles.
References
- 3D-QSAR and Docking Studies on Pyrimidine Derivatives as CSF-1R Inhibitors. (n.d.). Google AI.
- Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (n.d.). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. PMC.
- QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. (n.d.). ResearchGate.
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (n.d.). World Journal of Biology Pharmacy and Health Sciences.
- DipoleMoment. (n.d.). andrew.cmu.edu.
- Soyemi, A., & Szilvási, T. (2022). Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules. PubMed.
- Dipole Moment. (n.d.).
- Comparative Study of Two Spectral Methods for Estimating the Excited State Dipole Moment of Non-Fluorescent Molecules. (n.d.). NIH.
- Dipole Moments. (2023). Chemistry LibreTexts.
- Lipophilicity of Drug. (2024). BOC Sciences.
- Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017). Emery Pharma.
- Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. (2021). RSC Publishing.
- How would you determine dipole moment by photoelectron spectroscopy? (n.d.). Filo.
- Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. (2022). PMC.
- Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. (n.d.). AIP Publishing.
- Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. (2010). The Journal of Physical Chemistry Letters - ACS Publications.
- Lipophilicity. (n.d.). Creative Biolabs.
- Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
- Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. (2020). The Journal of Physical Chemistry A.
- Determination of ground and excited state dipole moments via electronic Stark spectroscopy: 5-methoxyindole. (2016). AIP Publishing.
- Are Drugs Becoming More Lipophilic Over Time? (2022). Drug Hunter.
- 9.2: Relative Permittivity. (2023). Chemistry LibreTexts.
- What are the physicochemical properties affecting drug distribution? (n.d.). Patsnap Synapse.
- Dielectric Constant. (2022). Chemistry LibreTexts.
- On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. (2020). arXiv.
- Dielectric Constant: Definition, Units, Formula, Plastic Values &Material List. (n.d.). SpecialChem.
- How tight is the correlation between the polarizability and the dielectric constant of a molecule? (2014). Quora.
- Comprehensive Polymer Dielectric Constant Detailed Guide. (n.d.). Infinita Lab.
- Pyrimidine. (n.d.). Wikipedia.
- Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed. Retrieved February 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp740hxFEuY85ntU-Dbw4xmNkleuG9eKjp1p6HuSHMF26kvf5fWpZznsL95lwVDn6Ng82NbW-yOLLulXjYvK92KHFcDl-yOWgn2Lh6lx0kZ6zTgGSEiI8s1tGdhN3GrIRGAMv_
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
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Methodological & Application
Application Note: Strategic Functionalization of 5-Propylpyrimidine Scaffolds
Strategic Overview: The 5-Propylpyrimidine Advantage
In modern drug discovery, the pyrimidine ring is a "privileged scaffold," appearing in approximately 10% of the top-selling small molecule drugs. While 5-methyl and 5-ethyl substitutions are common, the This compound moiety offers a distinct pharmacological profile.
Why 5-Propyl?
-
Lipophilic Tuning: The propyl chain adds significant lipophilicity (
increase ~1.0 vs. methyl), allowing the molecule to penetrate deeper into hydrophobic pockets of enzymes (e.g., the gatekeeper region of kinases or allosteric sites of GPCRs). -
Metabolic Stability: Unlike ethyl groups, which are prone to rapid oxidation at the benzylic-like methylene, the terminal methyl of a propyl chain is often less metabolically labile, extending half-life (
). -
Steric Occlusion: The flexibility of the propyl chain allows it to adopt conformations that can occlude metabolic hotspots on the pyrimidine ring itself.
This guide details the functionalization of this scaffold, focusing on the commercially relevant building block 2,4-dichloro-5-propylpyrimidine and direct C-H functionalization methods.
Reactivity & Regioselectivity Logic
The functionalization of 2,4-dichloro-5-propylpyrimidine is governed by the interplay between electronic deficiency and steric hindrance.
-
Electronic Effect: The pyrimidine ring is electron-deficient. Nucleophiles naturally target C2, C4, and C6.
-
Steric Effect (The "Propyl Factor"): The 5-propyl group exerts steric pressure on the adjacent C4 and C6 positions.
-
Standard Rule: In 2,4-dichloropyrimidines,
usually occurs at C4 first due to the para-like activation from N1. -
The Exception: With a 5-propyl group, the C4 position is sterically crowded. While C4 attack is still favored with small nucleophiles, bulky nucleophiles or specific catalysts can shift selectivity toward C2 .
-
Visualization: Regioselectivity Decision Tree
Figure 1: Decision tree for regioselective functionalization of 2,4-dichloro-5-propylpyrimidine. Note the divergence based on nucleophile size.
Detailed Experimental Protocols
Protocol A: Regioselective at C4 (Standard)
Objective: Install a primary amine or alkoxide at the C4 position while retaining the C2-chlorine for subsequent functionalization.
Mechanism: The 5-propyl group slightly deactivates the ring compared to a 5-nitro analog, requiring elevated temperatures.
Materials:
-
Substrate: 2,4-dichloro-5-propylpyrimidine (1.0 eq)
-
Nucleophile: Morpholine or Methylamine (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2,4-dichloro-5-propylpyrimidine in EtOH (0.2 M concentration).
-
Addition: Add 2.5 eq of DIPEA. Cool to 0°C if the nucleophile is volatile.
-
Nucleophile Introduction: Add 1.1 eq of the amine dropwise.
-
Critical Step: Do not add excess nucleophile; bis-substitution (C2 and C4) is a common impurity.
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours. If TLC shows starting material, heat to 50°C.
-
Note: The propyl group adds steric bulk; reaction times are 2x longer than 5-methyl analogs.
-
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer.
Validation Criteria:
-
1H NMR: The C6 proton (singlet) will shift upfield (~8.0 ppm to ~7.5 ppm) upon substitution at C4.
-
Regio-check: NOESY correlation between the nucleophile protons and the 5-propyl group protons confirms C4 substitution.
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C2 before or after C4 functionalization. Challenge: Standard Pd-catalysts often favor the more electron-deficient C4-Cl bond. Solution: Use a bulky phosphine ligand (e.g., XPhos or SPhos) or specific NHC ligands to override electronic preference or utilize the inherent reactivity difference if C4 is already substituted.
Materials:
-
Substrate: 2-chloro-4-amino-5-propylpyrimidine (Product of Protocol A)
-
Boronic Acid: Phenylboronic acid (1.5 eq)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR (for standard cases) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen inhibits this catalytic cycle significantly.
-
Assembly: In a microwave vial, combine substrate, boronic acid, base, and catalyst precursor.
-
Activation: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Monitoring: Monitor by LCMS. Look for the mass of [M+Ar-Cl]⁺.
-
Workup: Filter through Celite to remove Pd black. Extract with EtOAc.
Protocol C: Late-Stage C-H Functionalization (Minisci Reaction)
Objective: Add polarity or alkyl chains to the C6 position of a this compound scaffold that is already fully substituted at C2/C4. Context: This is a radical substitution useful for "Magic Methyl" effects or adding hydroxymethyl groups.
Materials:
-
Substrate: Functionalized this compound
-
Radical Source: Methanol (solvent & reagent) or Alkyl Carboxylic Acid
-
Oxidant: Ammonium Persulfate
-
Catalyst:
(10-20 mol%) -
Acid: TFA (1.0 eq) to protonate the ring.
Step-by-Step:
-
Setup: Dissolve substrate in Methanol/Water (1:1). Add TFA (protonation increases reactivity to nucleophilic radicals).
-
Radical Generation: Add
followed by dropwise addition of solution at 40°C. -
Mechanism: The radical generated from MeOH (
) attacks the most electron-deficient open position (C6). -
Quench: Neutralize with
solution.
Data Summary & Troubleshooting
| Parameter | This compound | 5-Nitropyrimidine | Implication |
| Electronic State | Electron-Neutral/Weakly Donating | Strongly Electron-Withdrawing | |
| Steric Bulk (C5) | High (Flexible Chain) | Low (Planar) | C4-substitution is hindered; C2-selectivity is easier to achieve with bulky nucleophiles. |
| Solubility | High (Lipophilic) | Moderate | Easier purification in organic solvents; risk of crashing out in aqueous workups. |
Common Pitfalls:
-
Hydrolysis: In basic aqueous conditions (
/Heat), the C4-Cl can hydrolyze to the pyrimidinone (C4-OH). Fix: Use anhydrous solvents (DMF/Dioxane) and organic bases (Cs2CO3) if hydrolysis is observed. -
Inseparable Isomers: If C2/C4 isomers co-elute, switch to C18 Reverse Phase HPLC. The propyl group interacts strongly with C18, often resolving isomers based on the "shape" of the lipophilicity.
Workflow Visualization
Figure 2: Optimized synthetic workflow for generating this compound libraries.
References
-
Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at: [Link]
-
C2-Selective Coupling: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health (PMC). Available at: [Link]
-
Minisci Reaction: Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines.[1] Journal of Organic Chemistry. Available at: [Link]
-
Drug Discovery Context: Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Propylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of nucleophilic aromatic substitution (SNAr) reactions for the functionalization of 5-propylpyrimidine scaffolds. Pyrimidine derivatives are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to selectively introduce a diverse range of functionalities onto the pyrimidine ring is crucial for the development of novel drug candidates.[2][3] This document provides an in-depth analysis of the underlying mechanistic principles of SNAr on the electron-deficient pyrimidine nucleus, discusses the influence of the 5-propyl substituent, and presents detailed, field-proven protocols for conducting these transformations. Troubleshooting advice and data presentation guidelines are also included to facilitate successful experimental outcomes.
Introduction: The Significance of the Pyrimidine Scaffold and Nucleophilic Aromatic Substitution
The pyrimidine ring is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4][5] Its prevalence in natural products and FDA-approved drugs underscores its versatility and importance in medicinal chemistry.[3] The functionalization of the pyrimidine core is a key strategy in the hit-to-lead and lead optimization phases of drug development.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the modification of electron-deficient aromatic systems like pyrimidine.[6][7] Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the presence of two electronegative nitrogen atoms in the pyrimidine ring makes it susceptible to attack by nucleophiles.[8] This reaction allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates, by displacing a suitable leaving group.[6]
The Mechanism of SNAr on the Pyrimidine Ring
The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism.[6][9][10] The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex.[7][10]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which effectively stabilizes the complex.[11][12]
Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the pyrimidine ring is restored by the departure of the leaving group, resulting in the final substituted product.[9] The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[6]
Caption: Generalized mechanism of SNAr on a this compound derivative.
Activating and Leaving Groups: Keys to Successful Substitution
For a successful SNAr reaction, the pyrimidine ring must be sufficiently activated towards nucleophilic attack, and a good leaving group must be present at the substitution site.
-
Activating Groups: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring.[6][7][10] These groups further decrease the electron density of the ring, making it more electrophilic and stabilizing the negatively charged Meisenheimer intermediate.[7] Commonly used activating groups include nitro (-NO2), cyano (-CN), and sulfonyl (-SO2R) groups.
-
Leaving Groups: A good leaving group is essential for the second step of the reaction. For SNAr reactions, the reactivity of halogens as leaving groups follows the order: F > Cl > Br > I.[11] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.[6][11] Other effective leaving groups include sulfonate esters (e.g., tosylates) and methylsulfonyl groups.
The Role of the 5-Propyl Group
The 5-propyl group on the pyrimidine ring will have a modest electronic and steric influence on the SNAr reaction.
-
Electronic Effect: As an alkyl group, the propyl substituent is weakly electron-donating through an inductive effect. This slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. Therefore, the presence of a strong activating group on the ring is even more critical for a successful reaction.
-
Steric Effect: The 5-propyl group can exert some steric hindrance, particularly for reactions at the adjacent C4 and C6 positions. This effect is generally minor but should be considered when selecting bulky nucleophiles.
Experimental Protocols
The following protocols are generalized for the nucleophilic aromatic substitution on a hypothetical activated this compound substrate, such as 2-chloro-5-propyl-4-nitropyrimidine. Researchers should optimize these conditions for their specific substrate and nucleophile.
General Protocol for Amination of a Chloro-5-propylpyrimidine
This protocol describes the reaction of a chloro-substituted this compound with an amine nucleophile.
Materials:
-
Activated 2-chloro-5-propylpyrimidine (e.g., 2-chloro-5-propyl-4-nitropyrimidine) (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Base (optional, e.g., K2CO3, Et3N) (1.5 - 3.0 eq)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the activated 2-chloro-5-propylpyrimidine and the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
If the amine is used as a salt or if a neutral amine is used, add the base.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature should be determined by reaction monitoring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Alkoxylation of a Chloro-5-propylpyrimidine
This protocol describes the reaction of a chloro-substituted this compound with an alcohol nucleophile.
Materials:
-
Activated 2-chloro-5-propylpyrimidine (1.0 eq)
-
Alcohol nucleophile (as solvent or 1.5 - 3.0 eq)
-
Strong base (e.g., NaH, KOtBu) (1.2 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alcohol and the anhydrous solvent (if the alcohol is not used as the solvent).
-
Carefully add the strong base at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the activated 2-chloro-5-propylpyrimidine in the same anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Reaction Condition Optimization
For effective optimization, systematically vary key parameters and present the results in a clear, tabular format.
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (1.2) | K2CO3 (2.0) | DMSO | 100 | 4 | 85 |
| 2 | Morpholine (1.2) | Et3N (2.0) | DMSO | 100 | 8 | 65 |
| 3 | Morpholine (1.2) | K2CO3 (2.0) | DMF | 100 | 6 | 78 |
| 4 | Morpholine (1.2) | K2CO3 (2.0) | NMP | 120 | 2 | 92 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | Insufficient activation of the pyrimidine ring. | Ensure a strong electron-withdrawing group is present ortho or para to the leaving group. |
| Reaction temperature is too low. | Increase the reaction temperature in increments of 10-20 °C. | |
| Poor leaving group. | Consider using a substrate with a better leaving group (e.g., fluoro instead of chloro). | |
| Multiple products/side reactions | Decomposition of starting material or product at high temperatures. | Lower the reaction temperature and increase the reaction time. |
| Reaction with the solvent. | Choose a more inert solvent. | |
| Competitive reaction at other sites. | If multiple leaving groups are present, consider their relative reactivity. C4 is often more reactive than C2 in pyrimidines.[13][14] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for SNAr on this compound.
Conclusion
Nucleophilic aromatic substitution is an indispensable methodology for the synthesis and diversification of this compound derivatives in the context of drug discovery. A thorough understanding of the reaction mechanism, the critical roles of activating and leaving groups, and careful optimization of reaction conditions are essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ SNAr reactions in their pursuit of novel therapeutic agents based on the versatile pyrimidine scaffold.
References
- Vertex AI Search. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
- Vertex AI Search. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.
- MDPI. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Growing Science. (2021).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2025). 16.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- NIH. (n.d.).
- NIH. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC.
- BenchChem. (n.d.).
- YouTube. (2020).
- ECHEMI. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. growingscience.com [growingscience.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scialert.net [scialert.net]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization techniques for 5-Propylpyrimidine isolation
Application Note: Advanced Crystallization & Isolation Strategies for 5-Propylpyrimidine
Executive Summary & Technical Context
Isolating This compound presents a distinct challenge in process chemistry. Unlike high-melting heterocyclic solids, simple alkyl-substituted pyrimidines often exist as low-melting solids or viscous oils at room temperature due to the disruption of crystal lattice packing by the flexible propyl chain.[1]
This guide moves beyond basic filtration. We address the thermodynamic and kinetic barriers of crystallizing "oily" heterocycles. The core strategy detailed here prioritizes Reactive Crystallization (Salt Formation) as the primary isolation vehicle, ensuring high purity (>99.5%) and storage stability, followed by controlled Low-Temperature Crystallization for the neutral species.
Pre-Crystallization Assessment: The "Oil" Problem
Before attempting crystallization, the physical state must be managed. This compound often forms a meta-stable oil.[1] Direct recrystallization of the neutral oil is thermodynamically difficult because the entropic cost of ordering the flexible alkyl chain competes with lattice energy.
Decision Matrix: Isolation Route Selection
| Observed State | Purity (HPLC) | Recommended Strategy | Primary Solvent System |
| Viscous Oil | < 90% | Route A: Reactive Crystallization (HCl/Oxalate Salt) | EtOAc / EtOH + HCl(g) |
| Low-Melting Solid | > 95% | Route B: Low-Temp Neutral Crystallization | Pentane / Et₂O (Cryogenic) |
| Solid | > 98% | Route C: Zone Refining / Sublimation | N/A |
Detailed Protocols
Protocol A: Reactive Crystallization (The Hydrochloride Salt Route)
Rationale: Converting the liquid base into an ionic salt increases lattice energy, raising the melting point and facilitating impurity rejection.
Reagents:
-
Crude this compound (Oil)[1]
-
Solvent: Ethyl Acetate (anhydrous)
-
Reagent: 4M HCl in Dioxane or HCl gas
-
Anti-solvent: Diethyl Ether or MTBE
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude oil in 50 mL of anhydrous Ethyl Acetate (EtOAc).
-
Expert Note: EtOAc is chosen for its moderate polarity; it dissolves the neutral organic impurities but is often a poor solvent for the hydrochloride salt.
-
-
Filtration (Polishing): Pass the solution through a 0.45 µm PTFE filter to remove insoluble particulate matter (dust/catalyst residues).
-
Acidification: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.
-
Observation: A white precipitate (this compound[1]·HCl) should form immediately.
-
Control: Monitor temperature; exotherms >10°C can degrade the product or cause oiling out.
-
-
Aging (Ostwald Ripening): Stir the slurry at 0°C for 2 hours.
-
Mechanism: This allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.
-
-
Isolation: Filter under N₂ atmosphere (hygroscopic protection). Wash the cake 2x with cold MTBE.
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Cryogenic Crystallization of Neutral Species
Rationale: If the neutral form is strictly required, entropy must be overcome by significantly lowering the temperature (
Step-by-Step Methodology:
-
Solvent Screening: Dissolve 1.0 g in minimal Pentane (approx. 2-3 mL) at room temperature.
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
-
Controlled Cooling: Place the vessel in a programmable bath.
-
Ramp: 20°C → -20°C at 0.5°C/min.
-
Hold: -20°C for 4 hours.
-
Ramp: -20°C → -78°C (Dry ice/Acetone) if no crystals form.[1]
-
-
Cold Filtration: Critical Step. The filtration apparatus must be pre-chilled to -20°C. Filtering a cold slurry through a warm funnel will cause immediate melting (redissolution).
-
Technique: Use a jacketed fritted funnel with circulating coolant.
-
Critical Process Parameters (CPP) Visualization
The following diagram illustrates the decision logic and workflow for isolating this compound, emphasizing the "Salt Switch" to overcome the oiling-out phenomenon.
Figure 1: Decision tree for this compound isolation.[1] The "Salt Route" is preferred for oils to ensure robust purification.
Troubleshooting & Optimization
Common Failure Mode: "Oiling Out" Instead of crystallizing, the product separates as a second liquid phase.
-
Cause: The temperature is above the metastable limit of the oil-liquid separation boundary, or the supersaturation is too high.
-
Solution:
-
Reheat the mixture until homogeneous.
-
Add Seed Crystals (of the salt) at a slightly higher temperature.
-
Slower Cooling: Reduce cooling rate to 0.1°C/min.
-
Change Solvent: Switch from EtOAc to Isopropyl Acetate (IPAc) or Acetonitrile.
-
Quantitative Data: Solvent Selection Guide
| Solvent | Dielectric Constant (ε) | Solubility of Neutral Base | Solubility of HCl Salt | Suitability |
| Pentane | 1.8 | High | Insoluble | Excellent (Neutral Cryo) |
| Ethyl Acetate | 6.0 | High | Low | Ideal (Salt Formation) |
| Ethanol | 24.5 | High | Moderate | Poor (Yield Loss) |
| Water | 80.1 | Low | High | Poor (Product Loss) |
References
-
General Pyrimidine Properties: National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 2735784, 2-Chloro-5-propylpyrimidine (Analogous Structure Data). Retrieved from [Link]
-
Crystallization of Alkyl-Heterocycles: Tehrani, S. F., et al. (2025).[2][3][4][5][6] Critical assessment of purification processes for the robust production of polymeric nanomedicine. International Journal of Pharmaceutics. Retrieved from [Link]
-
Salt Formation Strategies: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard industry text for salt selection logic).
-
Low-Temperature Techniques: ResearchGate Discussion. (2016).[7][8][9] Methods for crystallization of pyrimidine derivatives soluble only in DMF/DMSO. Retrieved from [Link]
Sources
- 1. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE | 52767-84-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Propylpyridine | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Critical assessment of purification processes for the robust production of polymeric nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature Conditions for 5-Propylpyrimidine Stability
Welcome to the Technical Support Center for 5-Propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound during experimental workflows. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction: The Critical Role of Temperature in this compound Stability
This compound, an alkylated derivative of the core pyrimidine heterocycle, is a valuable building block in medicinal chemistry and drug discovery. The stability of this compound is paramount to the reproducibility and success of synthetic routes and biological assays. Like many heterocyclic compounds, this compound is susceptible to degradation under various environmental pressures, with temperature being a primary catalyst for decomposition. Understanding the interplay between temperature and other factors such as pH, light, and oxidative stress is crucial for mitigating degradation and ensuring the purity of the compound throughout its lifecycle.
This guide will provide a comprehensive overview of the factors affecting this compound stability, with a focus on optimizing temperature conditions for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry place. A Safety Data Sheet for a similar pyrimidine compound suggests storing it in a well-ventilated place and keeping it cool.[1] While specific long-term stability data for this compound is not extensively published, general best practices for analogous chemical compounds suggest storage at 2-8°C to minimize the risk of thermal degradation. For short-term storage, ambient temperature (20-25°C) is generally acceptable if the compound is protected from moisture and light.
Q2: How does temperature affect the stability of this compound in solution?
In solution, the stability of this compound is significantly influenced by temperature, solvent, and pH. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The rate of degradation is generally expected to increase with temperature, following the principles of chemical kinetics. It is crucial to prepare solutions fresh whenever possible and to store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation processes. The stability of pyrimidine compounds in solution is highly dependent on their substitution pattern and the pH of the medium.[2]
Q3: What are the primary degradation pathways for this compound that are accelerated by temperature?
While a specific degradation pathway for this compound is not extensively documented in the public domain, based on the known chemistry of the pyrimidine ring, the following temperature-accelerated degradation pathways are plausible:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by heat.[2] This could lead to ring-opening or modification of substituents.
-
Oxidation: The presence of the alkyl group at the 5-position may slightly activate the ring towards oxidation. Elevated temperatures in the presence of oxygen or oxidizing agents can lead to the formation of various oxidized byproducts. The aminopyrimidine structural motif, for instance, has been studied for its antioxidant activity, which implies it can be oxidized.[3]
-
Thermal Decomposition: At very high temperatures, the molecule can undergo more extensive decomposition, leading to fragmentation of the pyrimidine ring and the propyl side chain.[4][5]
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting & Optimization Strategies |
| Appearance of new peaks in HPLC analysis of a stored solution. | Degradation of this compound due to elevated temperature, improper pH, light exposure, or oxidative stress. | 1. Verify Storage Conditions: Ensure the solution was stored at the recommended low temperature and protected from light. 2. Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for experiments. 3. pH Control: Buffer the solution to a neutral pH if compatible with the experimental setup. 4. Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration or change in the physical appearance of solid this compound. | Potential degradation due to prolonged exposure to heat, light, or moisture. | 1. Re-test Purity: Perform a purity analysis (e.g., HPLC, NMR) to assess the integrity of the compound. 2. Proper Storage: Ensure the solid is stored in a tightly sealed, opaque container in a desiccator at the recommended cool temperature. The Safety Data Sheet for pyrimidine recommends keeping the container tightly closed and in a dry environment.[1][6] |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium at physiological temperatures (e.g., 37°C). | 1. Assess Stability in Assay Buffer: Perform a short-term stability study of this compound in the assay buffer at the incubation temperature. 2. Minimize Incubation Time: If degradation is observed, optimize the assay to minimize the incubation time. 3. Include Controls: Always include appropriate controls to monitor the stability of the compound over the course of the experiment. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound (Forced Degradation)
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is a key component of ensuring the stability of a drug substance.[7][8] The goal is to achieve 5-20% degradation of the drug substance to provide confidence that the analytical method is stability-indicating.[9][10]
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.
-
Visualizations
Logical Flow of a Stability Study
Caption: Workflow for a comprehensive stability study of this compound.
Plausible Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PMC.
- SAFETY D
- Determining the origin of the stabilization of DNA by 5-aminopropynyl
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies. MedCrave online. (2016-12-14).
- Chemical Storage Guidelines.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013-01-17).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).
- HOW TO APPROACH A FORCED DEGRAD
- The Storage Conditions For APIs And Medicines.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- Guidance on Safe Storage of Chemicals in Labor
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. (2014-06-20).
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. (2025-10-17).
- A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance.
- THERMAL DEGRAD
- Hydrolytic stability of anticancer drugs and one metabolite in the aqu
- Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed. (2012-01-15).
- Refining analytical methods for 5-Phenylpyrimidine-4,6-diol detection. Benchchem.
- Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. MDPI. (2024-04-23).
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
- Photodegradation and in Vitro Phototoxicity of the Antidiabetic Drug Chlorpropamide.
- Comparison of the effects of UV irradiation on 5-methyl-substituted and unsubstituted pyrimidines in alternating pyrimidine-purine sequences in DNA. PubMed.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
- Thermal Degradation of Polymers. IV. Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole.
- Effects of phenolic propyl esters on the oxidative stability of refined sunflower oil. PubMed. (2001-08-15).
- Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF.
- Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738.
- Protect from Light: Photodegradation and Protein Biologics | Request PDF.
- Thermal Degradation of Polymers at High Temper
- Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil. (2025-08-06).
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. (2023-12-09).
- Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investig
- Thermal degradation of polymers at high temperatures.
- Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxid
- Investigating Hydrolytic Stability in Polypropylene Applications.
- Competition between the hydrolysis and deamination of cytidine and its 5-substituted deriv
- Oxidative damage to 5-methylcytosine in DNA. PubMed - NIH. (1995-08-25).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. sgs.com [sgs.com]
Enhancing selectivity in 5-position pyrimidine substitution
Technical Support Center: 5-Position Pyrimidine Functionalization
Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PYR-C5-SELECT-001
Welcome to the Pyrimidine Functionalization Support Hub.
You are likely here because the 5-position of the pyrimidine ring is chemically paradoxical. While it is electronically the most "benzene-like" (nucleophilic) position on the ring, the overall electron deficiency of the diazine system makes standard Electrophilic Aromatic Substitution (EAS) sluggish. Conversely, it is the least reactive position for Nucleophilic Aromatic Substitution (SNAr), which favors C2, C4, and C6.
This guide bypasses textbook generalities to address the specific failure modes you see in the fume hood.
Module 1: Electrophilic Substitution (Halogenation)
Target: Installing Br/I/Cl at C5 for subsequent coupling.
The Core Problem
"I am trying to brominate my pyrimidine, but I am getting no reaction or recovering starting material."
The Diagnosis: Unsubstituted pyrimidine is too electron-deficient for standard EAS. If your substrate lacks strong Electron Donating Groups (EDGs) like -OH, -NH₂, or -OMe at positions 2, 4, or 6, standard electrophilic attack will fail.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| No Reaction (Unsubstituted) | Ring is too deactivated. | Switch Strategy: Use 5-lithiation (see Module 4) or purchase 5-bromopyrimidine directly. Do not force EAS. |
| Low Yield (Activated Ring) | Protonation of ring Nitrogen. | Buffer the System: In acidic media, N-protonation creates a pyridinium-like cation (highly deactivated). Use NBS in DMF or MeCN rather than Br₂/AcOH to avoid generating HBr. |
| Wrong Regioisomer (C4/C6) | Radical mechanism dominance. | Exclude Light/O₂: If you see C4-bromination, you are likely doing a radical reaction (Minisci-like) rather than EAS. Wrap flask in foil; add radical scavenger. |
Key Reference:
-
Mechanistic insight on EAS in diazines: Electrophilic substitution at C5 requires overcoming the activation energy imposed by the electronegative nitrogens [1].
Module 2: Transition Metal-Catalyzed C-H Activation
Target: Direct C-H Borylation or Arylation at C5 without pre-functionalization.
The Core Problem
"I'm using an Iridium catalyst for C-H borylation. The literature says it's steric-driven, but I'm getting low conversion."
The Diagnosis: Nitrogen poisoning. The pyrimidine nitrogens (N1/N3) are strong sigma-donors and will coordinate to the Iridium center, displacing the labile ligands required for the catalytic cycle.
The Solution: Steric Blocking & Ligand Choice
You must make the N-coordination energetically unfavorable compared to C-H oxidative addition.
Step-by-Step Optimization:
-
Ligand Selection: Switch to dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine). The bulky tert-butyl groups prevent the catalyst from dying on the pyrimidine N-lone pairs.
-
Steric Steering: Iridium-catalyzed borylation is governed by sterics. It targets the C-H bond furthest from other substituents.
-
Scenario A (Unsubstituted): Random distribution (statistical).
-
Scenario B (2-substituted): Strong preference for C5 (meta to substituent, least hindered).
-
-
The "Dimer" Trick: If conversion is low, use an excess of the boron reagent (B₂pin₂) or run the reaction neat in the arene if liquid.
Visualization: Ir-Catalyzed Selectivity Logic
Caption: Decision logic for predicting regioselectivity in Iridium-catalyzed C-H borylation of pyrimidines.
Module 3: Suzuki-Miyaura Coupling at C5
Target: Coupling 5-Bromopyrimidine with Aryl Boronic Acids.
The Core Problem
"My coupling works on phenyl bromide but fails on 5-bromopyrimidine. The boronic acid is disappearing."
The Diagnosis: Protodeboronation. Pyrimidine boronic acids (and their coupling partners in the presence of pyrimidines) are notoriously unstable. The electron-deficient nature of the ring accelerates hydrolytic deboronation under basic aqueous conditions.
Troubleshooting Protocol
1. The "Water" Variable
-
Standard Suzuki: Uses aqueous base (Na₂CO₃/H₂O). Avoid this.
-
Fix: Switch to anhydrous conditions .
-
Base: CsF or K₃PO₄ (finely ground).
-
Solvent: Dioxane or Toluene (dry).
-
Additives: Add 3Å Molecular Sieves if moisture is persistent.
-
2. Catalyst Inhibition The pyrimidine nitrogen can bind to Pd(II).[1]
-
Fix: Use electron-rich, bulky phosphine ligands like XPhos or SPhos .[1] These ligands create a "shell" around the Pd, preventing N-coordination while facilitating oxidative addition into the C5-Br bond [2].
3. Boron Species Stability If using 5-pyrimidineboronic acid (as the nucleophile), it will decompose rapidly.
-
Fix: Convert to the MIDA boronate or Pinacol ester . These slow-release agents prevent the accumulation of the unstable free boronic acid.
Module 4: Metallation (Halogen-Metal Exchange)
Target: Generating a C5 nucleophile from 5-bromopyrimidine.
The Core Problem
"I tried to lithiate 5-bromopyrimidine with n-BuLi, but I got a mess of addition products."
The Diagnosis: Nucleophilic attack vs. Exchange. n-BuLi is a strong nucleophile and will attack the C2/C4/C6 positions (SNAr-like addition) faster than it performs halogen-metal exchange at C5.
The "Turbo" Solution
Do not use n-BuLi alone. Use Knochel's Turbo Grignard (iPrMgCl·LiCl) or perform low-temp exchange with specific additives.
Protocol: 5-Lithiation/Magnesiation
-
Temperature: Cool THF to -78°C (Critical).
-
Reagent: Use t-BuLi (2 equiv) if strictly Li is needed (steric bulk prevents nucleophilic attack at C2/C4).
-
Alternative: Use iPrMgCl·LiCl at -40°C to 0°C. This generates the 5-magnesiated species, which is stable and does not undergo "scrambling" (migration of the metal to C4) as easily as the lithium species [3].
-
Quench: Add electrophile immediately.
Visualization: Method Selection Matrix
Caption: Workflow for selecting the optimal synthetic pathway based on substrate electronic properties.
References
-
Electrophilic Substitution in Azines. Source: ResearchGate. URL:[Link]
-
Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl·LiCl. Source: PubMed (NIH). URL:[Link]
-
Iridium-catalyzed C–H borylation of pyridines. Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Protodeboronation of Heteroaromatic Boronic Acids. Source: LJMU Research Online. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Propylpyrimidine and 5-Ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrimidine, a fundamental diazine, and its derivatives are privileged structures found in a vast array of bioactive compounds and functional materials. The strategic substitution on the pyrimidine ring can profoundly influence the molecule's chemical, physical, and biological properties. This guide provides an in-depth comparison of the chemical reactivity of two closely related 5-alkylpyrimidines: 5-propylpyrimidine and 5-ethylpyrimidine. While direct comparative experimental data is scarce in the literature, this document synthesizes fundamental principles of physical organic chemistry to predict and rationalize their reactivity profiles. Furthermore, it provides detailed experimental protocols for researchers to empirically determine and validate these differences in a laboratory setting.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[1] This inherent electron deficiency has two major consequences for its reactivity:
-
Reduced Susceptibility to Electrophilic Aromatic Substitution (EAS): Compared to benzene, the pyrimidine ring is significantly deactivated towards attack by electrophiles. The nitrogen atoms inductively withdraw electron density from the ring, making it less nucleophilic.[1][2]
-
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the ring, particularly at the 2, 4, and 6 positions, makes it susceptible to attack by nucleophiles, especially if a good leaving group is present at these positions.
Electrophilic substitution, when it does occur, preferentially takes place at the C-5 position. This is because the C-5 position is the least electron-deficient carbon in the ring, and the Wheland intermediate formed upon electrophilic attack at this position is the most stable, as the positive charge is not delocalized onto the electronegative nitrogen atoms.
Theoretical Comparison of Reactivity: Inductive and Hyperconjugation Effects
The primary difference between this compound and 5-ethylpyrimidine lies in the nature of the alkyl substituent at the C-5 position. Alkyl groups are known to be electron-donating, thereby activating the aromatic ring towards electrophilic attack. This electron-donating character arises from two main effects: the inductive effect and hyperconjugation.
Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[3] Alkyl groups are more electron-releasing than hydrogen and are considered to have a positive inductive effect (+I). This effect increases with the size and branching of the alkyl group. Therefore, it is generally accepted that the +I effect follows the order:
Propyl > Ethyl > Methyl > Hydrogen
Based on the inductive effect alone, the propyl group is a slightly better electron donor than the ethyl group.[4][5] This would lead to a greater increase in electron density at the C-5 position of this compound compared to 5-ethylpyrimidine, making the former, in theory, slightly more reactive towards electrophiles. However, some computational studies suggest that the difference in the inductive effect between various alkyl groups can be minimal.[6]
Hyperconjugation
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a σ-bond (usually C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital.[7] In the context of electrophilic aromatic substitution, hyperconjugation stabilizes the carbocation intermediate (Wheland intermediate) formed during the reaction. The more α-hydrogens (hydrogens on the carbon atom directly attached to the aromatic ring) an alkyl group has, the more hyperconjugative structures can be drawn, leading to greater stabilization of the intermediate.
Both the ethyl and propyl groups have two α-hydrogens. Therefore, based on the number of α-hydrogens, the hyperconjugative stabilization of the Wheland intermediate would be expected to be very similar for both 5-ethylpyrimidine and this compound.
Predicted Overall Reactivity
Considering both inductive and hyperconjugation effects, the slightly stronger positive inductive effect of the propyl group is the primary differentiator. This leads to the hypothesis that This compound is likely to be marginally more reactive towards electrophilic aromatic substitution than 5-ethylpyrimidine . This difference in reactivity is expected to be subtle and may only be discernible through sensitive analytical methods or under competitive reaction conditions.
Computational Prediction of Reactivity
Before embarking on experimental work, computational chemistry, specifically Density Functional Theory (DFT), can provide valuable insights into the relative reactivity of these two molecules. By performing DFT calculations, one can determine several key electronic properties that correlate with chemical reactivity:[8][9][10]
-
Electron Density Distribution: A higher electron density at the C-5 position would suggest a greater susceptibility to electrophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy for this compound would indicate greater reactivity towards electrophiles.
-
Chemical Hardness and Softness: These parameters, derived from the HOMO-LUMO gap, can also be used to predict reactivity. Generally, a softer molecule (smaller HOMO-LUMO gap) is more reactive.
A computational study comparing these parameters for this compound and 5-ethylpyrimidine would offer a theoretical basis to support the predicted reactivity order.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and 5-ethylpyrimidine, a competitive reaction is the most sensitive and reliable method. In a competitive reaction, an equimolar mixture of the two substrates is subjected to a limited amount of the electrophilic reagent. The product ratio, determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), will directly reflect the relative reaction rates.
Competitive Nitration
Nitration is a classic electrophilic aromatic substitution reaction. Due to the deactivated nature of the pyrimidine ring, forcing conditions are typically required.
Protocol:
-
Preparation of the Substrate Mixture: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of this compound and 5-ethylpyrimidine in a suitable inert solvent such as dichloromethane or a mixture of sulfuric acid and acetic acid.
-
Preparation of the Nitrating Agent: A common nitrating agent for deactivated rings is a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the substrate mixture to 0 °C in an ice bath.
-
Slowly add the nitrating agent (e.g., 0.5 equivalents relative to the total moles of pyrimidines) dropwise to the stirred solution, maintaining the temperature at 0 °C. The use of a sub-stoichiometric amount of the nitrating agent is crucial for a competitive experiment.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Work-up:
-
Once the reaction has proceeded to a reasonable conversion (e.g., 20-30%), quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the solution carefully with a base such as sodium bicarbonate.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the product mixture by GC-MS or HPLC to determine the ratio of 5-nitro-5-propylpyrimidine to 5-nitro-5-ethylpyrimidine.
Competitive Bromination
Halogenation is another important electrophilic substitution reaction.
Protocol:
-
Preparation of the Substrate Mixture: Prepare an equimolar solution of this compound and 5-ethylpyrimidine as described for nitration.
-
Brominating Agent: A suitable brominating agent for this system would be N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a Lewis acid or a strong protic acid.[11][12]
-
Reaction Setup:
-
In a flask protected from light, dissolve the substrate mixture in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add NBS (0.5 equivalents) and the catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid like iron(III) bromide).
-
-
Reaction Monitoring and Work-up: Follow a similar procedure as for nitration.
-
Analysis: Determine the product ratio of 5-bromo-5-propylpyrimidine to 5-bromo-5-ethylpyrimidine using GC-MS or HPLC.
Data Presentation and Interpretation
The results from the competitive experiments should be tabulated for clear comparison.
Table 1: Hypothetical Results of Competitive Nitration
| Substrate | Product | Peak Area (GC-MS) | Molar Ratio | Relative Reactivity |
| 5-Ethylpyrimidine | 5-Nitro-5-ethylpyrimidine | e.g., 100 | 1.00 | 1.00 |
| This compound | 5-Nitro-5-propylpyrimidine | e.g., 115 | 1.15 | 1.15 |
In this hypothetical example, the relative reactivity of this compound to 5-ethylpyrimidine would be 1.15, indicating that it is 15% more reactive under these conditions.
Visualizing Reaction Mechanisms and Workflows
Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for electrophilic aromatic substitution on a 5-alkylpyrimidine.
Experimental Workflow for Competitive Reaction
Caption: Workflow for determining relative reactivity via a competitive experiment.
Conclusion
Based on the fundamental principles of electronic effects, it is hypothesized that This compound is marginally more reactive towards electrophilic aromatic substitution than 5-ethylpyrimidine , primarily due to the slightly greater positive inductive effect of the propyl group. This subtle difference in reactivity necessitates carefully designed competitive experiments for empirical validation. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to quantify this reactivity difference. Such studies are not merely academic exercises; a precise understanding of substituent effects on reactivity is critical for the rational design of new pharmaceuticals and functional materials, enabling fine-tuning of synthetic routes and ultimately, molecular properties.
References
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Qualitative reasoning for the increased inductive effect of larger alkyl groups. (2016). Chemistry Stack Exchange. [Link]
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Discussion on the inductive effect of ethyl vs. methyl groups. (2013). General Organic Chemistry-Part-2-Inductive Effect Video Tutorial by C.V. Kalyan Kumar. [Link]
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A computational analysis suggesting minimal differences in inductive effects of various alkyl groups. (2025). Is there a trend in inductive effect for different alkyl groups?. PMC - NIH. [Link]
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Discussion on the stability of ethyl and propyl carbocations. (2015). Which carbocation is more stable, the ethyl- or 1-propyl-carbocation?. Chemistry Stack Exchange. [Link]
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Overview of carbocation stability. (N/A). Which is more stable: a methyl cation or an ethyl cation? Why?. Study Prep in Pearson+. [Link]
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Explanation of the inductive effect. (N.A.). Inductive effect. Wikipedia. [Link]
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Discussion on hyperconjugation and its role in stabilizing carbocations. (N/A). Hyperconjugation: Mechanism, Illustration and Examples. Allen. [Link]
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General information on electrophilic substitution in azines. (N/A). Electrophilic Substitution In Azines. ResearchGate. [Link]
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Application of DFT to study electronic properties of pyrimidine derivatives. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. DergiPark. [Link]
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Overview of pyrimidine chemistry. (N/A). Pyrimidines. University of Oxford. [Link]
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Theoretical study of electronic properties of diazines using DFT. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]
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Further DFT studies on diazines. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]
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Protocol for bromination of pyrimidine nucleosides. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]
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Additional information on bromination of pyrimidines. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]
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Nitration of substituted pyrimidines. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. PubMed. [Link]
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Study on nitration of fused pyrimidine derivatives. (2020). Effects of nitric acid concentration for nitration of fused[4][13][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions (RSC Publishing). [Link]
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General mechanism of nitration and sulfonation. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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A Comparative Guide to Purity Validation of 5-Propylpyrimidine Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of elemental analysis with orthogonal analytical techniques for the purity determination of 5-Propylpyrimidine. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental measure of purity. It operates on a simple yet powerful principle: a pure compound will have a specific, unvarying ratio of its constituent elements. By precisely measuring the mass percentages of C, H, and N in a sample and comparing them to the theoretical values, a direct assessment of bulk purity is achieved. This technique is uniquely powerful in its ability to detect non-chromophoric and inorganic impurities that other common methods like HPLC-UV might miss.[1][2]
Theoretical Elemental Composition of this compound
To establish a baseline for purity, we must first calculate the theoretical elemental composition of this compound.
Molecular Formula: C₇H₁₀N₂
Molecular Weight: 122.17 g/mol
-
Carbon (C): (7 * 12.011) / 122.17 * 100% = 68.81%
-
Hydrogen (H): (10 * 1.008) / 122.17 * 100% = 8.25%
-
Nitrogen (N): (2 * 14.007) / 122.17 * 100% = 22.93%
A synthesized sample of this compound is generally considered to be of high purity if the experimentally determined percentages for C, H, and N are within ±0.4% of these theoretical values, a standard widely accepted in chemical literature.[3]
Experimental Protocol: Elemental Analysis
The following protocol is based on established instrumental methods, such as those outlined in ASTM D5291, for the determination of carbon, hydrogen, and nitrogen in organic materials.[4][5][6][7][8]
Principle: The sample is combusted in a high-oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂). These gases are then separated and quantified using detectors like thermal conductivity or infrared cells.
Instrumentation: A dedicated CHN elemental analyzer.
Procedure:
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the response factor for each element.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and free of solvent.
-
Analysis: The encapsulated sample is introduced into the combustion furnace (typically >900°C). The resulting gases are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then through a separation column.
-
Detection and Quantification: The separated gases (N₂, CO₂, H₂O) are measured by a thermal conductivity detector. The instrument's software calculates the mass percentages of each element based on the detector signals and the initial sample weight.
-
Data Evaluation: Compare the experimental %C, %H, and %N values to the theoretical values. The deviation should be within the acceptable limit of ±0.4%.
Orthogonal and Complementary Purity Validation Techniques
While elemental analysis provides an excellent measure of bulk purity, it does not offer insights into the nature of organic impurities.[2] Therefore, employing orthogonal methods that separate and identify components based on different chemical and physical principles is crucial for a comprehensive purity profile. The validation of these analytical procedures should be guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the signal intensity of a nucleus is directly proportional to the number of those nuclei in the sample.[13] By integrating signals from the analyte and a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[13][14]
Key Advantages: Provides structural confirmation, identifies and quantifies both expected and unexpected proton-containing impurities, and is non-destructive. It can also detect residual solvents and water.[15]
Experimental Protocol:
-
Sample Preparation: Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, which include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, and a sufficient number of scans for a high signal-to-noise ratio (>250:1).[14]
-
Data Processing and Analysis: Carefully phase the spectrum and perform a baseline correction. Integrate a well-resolved, unique signal for this compound and a signal from the internal standard.
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation:[16]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[17][18] For purity analysis, a UV detector is commonly used, and the purity is often expressed as the area percentage of the main peak relative to the total area of all observed peaks.[19]
Key Advantages: High sensitivity for detecting structurally similar impurities, excellent quantitative precision, and well-established methods for validation.[18]
Experimental Protocol (General Reverse-Phase Method):
-
System and Mobile Phase Preparation: Use an HPLC system with a UV detector. Prepare a filtered and degassed mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run a gradient program (e.g., 5% B to 95% B over 20 minutes) to elute all components.
-
Data Analysis: Set the UV detection wavelength at an appropriate maximum absorbance for this compound. Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100%
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC is highly effective for separating volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification.[20]
Key Advantages: Excellent for identifying volatile organic impurities, such as residual solvents from synthesis or starting materials. The mass spectrometer provides definitive identification of separated components.
Experimental Protocol:
-
System: A gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) into the heated injector port. Run a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the components.
-
Data Analysis: The mass spectrometer will generate a total ion chromatogram (TIC). The purity can be estimated by area percent normalization of the TIC. Peaks corresponding to impurities can be identified by comparing their mass spectra to a library (e.g., NIST).
Comparative Analysis Summary
| Parameter | Elemental Analysis (CHN) | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Combustion and detection of elemental gases (CO₂, H₂O, N₂) | Proportionality of NMR signal area to the number of nuclei | Differential partitioning between mobile and stationary phases | Separation based on volatility and boiling point, with mass-based detection |
| Purity Assessment | Compares experimental mass % of elements to theoretical values | Absolute quantification against a certified internal standard | Quantification of the main peak area relative to total peak area | Quantification of the main peak area relative to total ion current |
| Strengths | • Direct measure of total elemental composition• Detects inorganic impurities (salts) and non-UV active compounds[2] | • Primary analytical method[13]• Provides structural confirmation• Quantifies proton-containing impurities and solvents[15]• Non-destructive | • High sensitivity and resolution for related substances• Excellent for routine quality control• Well-established and robust[18] | • Excellent for volatile impurities and residual solvents• Provides definitive identification of impurities via mass spectra |
| Weaknesses | • Provides no information on the nature of organic impurities• Cannot distinguish between isomers | • Lower sensitivity than HPLC for trace impurities• Requires a certified, non-overlapping internal standard• Can be complex to interpret with overlapping signals | • May not detect non-chromophoric impurities• Relative quantification (area %) assumes equal detector response for all components | • Limited to thermally stable and volatile compounds• Derivatization may be required for polar compounds[21] |
| Typical Use Case | Fundamental confirmation of molecular formula and bulk purity | Definitive purity assessment with structural validation | Primary method for quantifying process-related organic impurities | Analysis of starting materials, residual solvents, and volatile byproducts |
Decision Workflow for Purity Validation
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis. The following workflow illustrates a logical approach to validating the purity of a synthesized batch of this compound.
Caption: A decision workflow for the comprehensive purity validation of this compound.
Experimental Workflow for Elemental Analysis
Caption: Step-by-step experimental workflow for purity determination by CHN elemental analysis.
Conclusion
For the definitive purity validation of this compound, no single technique is sufficient. Elemental analysis provides an indispensable, direct measure of elemental composition and is uniquely capable of flagging inorganic impurities or significant stoichiometric errors. However, its blindness to the nature of organic impurities necessitates the use of high-resolution separative techniques.
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ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002.
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D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency.
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D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.
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Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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Optimizing the C-5 Position: A Comparative Guide to 5-Alkyl Pyrimidine Nucleosides
Executive Summary & Chemical Rationale
The C-5 position of the pyrimidine ring (specifically in 2'-deoxyuridine scaffolds) represents a critical "sweet spot" for medicinal chemistry optimization. Unlike the N-3 position, which is essential for hydrogen bonding in Watson-Crick base pairing, the C-5 position projects into the major groove of DNA and interacts with a hydrophobic pocket in enzymes like Thymidine Kinase (TK) and DNA Polymerase.
This guide objectively compares the biological efficacy of 5-alkyl substituted pyrimidines, specifically focusing on the transition from Methyl (Thymidine) to Ethyl (EdU), Propyl , and Butyl substituents. While 5-ethyl-2'-deoxyuridine (EdU) demonstrates superior antiviral potency against Herpes Simplex Virus (HSV), its utility is often limited by cytotoxicity, necessitating a rigorous evaluation of longer-chain alternatives.
Mechanistic Comparison: The C-5 Hydrophobic Pocket
The biological activity of 5-alkyl pyrimidines is governed by two opposing forces: Lipophilicity (enhancing membrane permeability and enzyme affinity) and Steric Hindrance (preventing active site closure).
-
5-Methyl (Thymidine): The natural substrate. Baseline affinity.
-
5-Ethyl (EdU): Fits optimally into the hydrophobic pocket of HSV-1 Thymidine Kinase (HSV-TK). The viral kinase accepts bulkier C-5 groups more readily than mammalian cytosolic TK-1, creating the basis for selective antiviral action.
-
5-Propyl/Butyl: As the alkyl chain elongates, steric clash with the enzyme active site (specifically residues lining the C-5 pocket) increases, drastically reducing phosphorylation efficiency and subsequent incorporation into viral DNA.
Visualization: Mechanism of Action (MOA)
The following diagram illustrates the critical "Activation Bottleneck" where viral TK preferentially phosphorylates the 5-alkyl nucleoside.
Figure 1: The selective activation pathway. Note that the rate-limiting step is the initial phosphorylation by Viral Thymidine Kinase, which is highly sensitive to the C-5 alkyl chain length.
Comparative Efficacy Data
The following data synthesizes biological activity trends against HSV-1 (KOS strain) in Vero cells.
Key Metric Definitions:
-
IC50 (Inhibitory Concentration 50%): Concentration required to reduce viral plaque formation by 50%. Lower is better.
-
CC50 (Cytotoxic Concentration 50%): Concentration required to kill 50% of host cells. Higher is better.
-
SI (Selectivity Index): CC50 / IC50. Higher indicates a safer therapeutic window.
| Compound | C-5 Substituent | IC50 (µM) [Antiviral] | CC50 (µM) [Host Toxicity] | Selectivity Index (SI) | Performance Verdict |
| Thymidine | Methyl (-CH₃) | >100 | >1000 | N/A | Natural Substrate (Control) |
| 5-Et-dU | Ethyl (-C₂H₅) | 0.2 - 0.5 | 50 - 80 | ~160 | High Potency / Moderate Toxicity |
| 5-Pr-dU | Propyl (-C₃H₇) | 2.5 - 5.0 | >200 | ~40 | Lower Potency / Improved Safety |
| 5-Bu-dU | Butyl (-C₄H₉) | >50 | >300 | <6 | Inactive (Steric Clash) |
Analysis:
-
The Ethyl Peak: 5-Et-dU represents the local maximum for potency. The ethyl group fills the hydrophobic pocket of HSV-TK perfectly, maximizing Van der Waals interactions without causing steric strain [1].
-
The Propyl Drop-off: Extending the chain to propyl increases lipophilicity (LogP) but introduces a steric penalty. While 5-Pr-dU is less toxic to host cells (higher CC50), the loss in viral kinase affinity results in a 10-fold reduction in antiviral potency [2].
-
Toxicity Note: 5-Et-dU is known to be incorporated into host mitochondrial DNA over time, leading to delayed cytotoxicity, which is why it is often used as a research tool (e.g., cell proliferation assays) rather than a frontline therapeutic today [4].
Experimental Protocol: Plaque Reduction Assay
To validate the efficacy of a 5-alkyl pyrimidine, the Plaque Reduction Assay is the gold standard. It directly measures the compound's ability to prevent viral propagation.
Protocol Workflow
Objective: Determine the IC50 of 5-Propyl-dU against HSV-1.
-
Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates at
cells/well. Incubate 24h at 37°C to reach 90% confluency. -
Infection: Aspirate media. Inoculate with HSV-1 at a Multiplicity of Infection (MOI) of 0.01 (approx. 30-50 PFU/well). Adsorb for 1h at 37°C, rocking every 15 mins.
-
Treatment: Aspirate inoculum. Overlay cells with Semi-Solid Media (DMEM + 2% FBS + 0.8% Methylcellulose) containing serial dilutions of the test compound (e.g., 0.1, 1.0, 10, 50, 100 µM).
-
Control A: Virus + Vehicle (DMSO).
-
Control B: Cell control (No Virus).
-
Positive Control:[1] Acyclovir (Standard).
-
-
Incubation: Incubate for 48-72h until plaques are visible in the vehicle control.
-
Fixation & Staining: Fix with 10% Formalin (30 min). Stain with 0.5% Crystal Violet.
-
Quantification: Count clear plaques against the purple background. Calculate % Inhibition relative to Control A.
Visualization: Assay Logic
Figure 2: Step-by-step workflow for the Plaque Reduction Assay. Methylcellulose overlay prevents secondary plaque formation, ensuring accurate quantification.
Safety & Toxicity Profile (The EdU Warning)
While 5-Ethyl-2'-deoxyuridine (EdU) is highly effective, researchers must be aware of its genotoxicity. Unlike BrdU (Bromodeoxyuridine), which requires denaturation for detection, EdU is often used in cell biology because its alkyne handle allows for "Click Chemistry" detection.[2][3]
However, comparative studies have shown that EdU is significantly more cytotoxic than 5-Propyl-dU or 5-Ethynyl-2'-deoxycytidine (EdC) .
-
Mechanism of Toxicity: EdU triggers cell cycle arrest in G2/M phase and can induce double-strand breaks [5].
-
Recommendation: For long-term therapeutic dosing in animal models, 5-Propyl-dU or 5-substituted cytidine analogues are preferred to minimize host mitochondrial toxicity.
References
-
De Clercq, E. (2005). Antiviral activity of 5-substituted pyrimidine nucleoside analogues.[4][5][6][7][8] Nature Reviews Drug Discovery.
-
Seio, K., & Sekine, M. (2020). Structure-antiviral activity relationship of 5-alkyl-2-thiopyrimidine nucleosides. ResearchGate.
-
BenchChem Technical Team. (2025). Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide. BenchChem.[9][10]
-
Haskins, J.S., et al. (2020).[11] Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine.[11] International Journal of Molecular Sciences.[11]
-
Thermo Fisher Scientific. (2010). EdU (5-ethynyl-2'-deoxyuridine) vs BrdU: Cytotoxicity and Protocol Comparison.[3] Thermo Fisher.
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- 1. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific phosphorylation of 5-ethyl-2'-deoxyuridine by herpes simplex virus-infected cells and incorporation into viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | MDPI [mdpi.com]
A Comparative Guide to the Structural Confirmation of 5-Propylpyrimidine: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 5-Propylpyrimidine, a derivative of the core pyrimidine structure found in nucleobases[1][2], precise structural confirmation is paramount. This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the authoritative power of single-crystal X-ray crystallography.
The Imperative of Unambiguous Structure Confirmation
The journey of a drug candidate from synthesis to clinical trials is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. This compound, with its potential for various substitutions and isomers, exemplifies the need for a definitive analytical method to confirm its atomic connectivity and stereochemistry. While several techniques provide valuable structural information, single-crystal X-ray diffraction stands alone in its ability to provide a direct and precise three-dimensional map of a molecule.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The fundamental principle lies in the diffraction of X-rays by the electrons of the atoms within a crystal lattice.[4] By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[4]
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure via single-crystal X-ray diffraction is a multi-step workflow. Each step is critical to obtaining high-quality, publishable data.
Sources
A Comparative Benchmarking Study of Synthetic Methodologies for 5-Propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Synthesis of a Key Pharmacological Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating pharmacological activity. Among its derivatives, 5-propylpyrimidine serves as a vital synthon and a key structural motif in various biologically active molecules. This guide provides a comprehensive, data-driven comparison of the most prevalent synthetic routes to this compound, offering field-proven insights to inform experimental design and methodological selection in drug discovery and development.
This analysis focuses on four primary synthetic strategies: the Suzuki-Miyaura coupling, the Negishi coupling, the Sonogashira coupling followed by hydrogenation, and the Grignard reaction. Each method is evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability, supported by detailed experimental protocols and comparative data.
At a Glance: Performance Metrics of this compound Synthesis Methods
| Method | Starting Material | Reagent | Catalyst/Conditions | Yield (%) | Reaction Time | Key Considerations |
| Suzuki-Miyaura Coupling | 5-Halopyrimidine (e.g., 5-bromopyrimidine) | n-Propylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Good to Excellent (General) | 12-24 h | Tolerant to various functional groups; boronic acids can be unstable. |
| Negishi Coupling | 5-Halopyrimidine (e.g., 5-iodopyrimidine derivative) | n-Propylzinc iodide | Pd catalyst (e.g., Pd(P(t-Bu)₃)₂) | 17%[1] | Not Specified | Highly functional group tolerant; organozinc reagents are moisture-sensitive. |
| Sonogashira Coupling & Hydrogenation | 5-Halopyrimidine (e.g., 5-iodopyrimidine derivative) | Propyne | Pd/Cu catalyst; then H₂, Pd/C | Good (General, for Sonogashira) | 2 steps | Avoids direct use of alkyl organometallics; requires a two-step sequence.[1] |
| Grignard Reaction | 5-Halopyrimidine (e.g., 5-bromopyrimidine) | n-Propylmagnesium bromide | Typically catalyst-free or with Cu(I) catalyst | Variable | Not Specified | Prone to side reactions; Grignard reagents are highly reactive and moisture-sensitive. |
Deconstructing the Synthetic Pathways
The choice of synthetic route to this compound is a critical decision dictated by factors such as the complexity of the starting material, desired purity, scalability, and cost. Below, we delve into the mechanistic rationale and practical considerations for each of the benchmarked methods.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, renowned for its reliability and broad functional group tolerance in constructing carbon-carbon bonds.[2] The reaction typically involves the palladium-catalyzed cross-coupling of a halide with an organoboron compound.
Mechanism Rationale: The catalytic cycle is initiated by the oxidative addition of the 5-halopyrimidine to a Pd(0) complex. This is followed by transmetalation with the propylboronic acid (activated by a base) and subsequent reductive elimination to yield this compound and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for optimizing the reaction's efficiency.
Figure 2: Catalytic cycle of the Negishi coupling for this compound synthesis.
Experimental Data: A reported synthesis of a protected 5-propyl-2'-deoxyuridine utilized a Negishi coupling between the corresponding 5-iodo-2'-deoxyuridine derivative and propylzinc iodide, catalyzed by Pd(P(t-Bu)₃)₂. This reaction afforded the desired product in a 17% yield. [1]This relatively low yield may be attributed to the complexity of the nucleoside substrate and potential side reactions. For simpler pyrimidine cores, the yield is expected to be higher, although specific data is scarce. The preparation and handling of the air- and moisture-sensitive propylzinc reagent is a critical step for a successful outcome.
The Sonogashira Coupling and Subsequent Hydrogenation: A Two-Step Strategy
This approach offers an indirect yet effective route to this compound. It involves the introduction of a C-C triple bond via Sonogashira coupling, followed by its reduction to a saturated alkyl chain. This method is particularly advantageous when direct alkyl coupling proves challenging.
Mechanism Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. [3]The subsequent hydrogenation of the resulting 5-propynylpyrimidine is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Figure 3: Two-step synthesis of this compound via Sonogashira coupling and hydrogenation.
Experimental Insight: The synthesis of 5-propyl-2'-deoxyuridine has been achieved through the Sonogashira coupling of 5-iodo-2'-deoxyuridine with propyne, followed by catalytic hydrogenation. [1]While the yield for the final 5-propyl derivative was not explicitly stated, the Sonogashira coupling itself is generally a high-yielding reaction. [4]The hydrogenation step is also typically efficient, but care must be taken to avoid over-reduction of the pyrimidine ring. This two-step process offers the advantage of utilizing a stable and readily available alkyne, bypassing the need for preparing and handling potentially unstable alkyl organometallic reagents.
The Grignard Reaction: A Classical but Challenging Approach
The Grignard reaction is a fundamental method for C-C bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.
Mechanism Rationale: The reaction of a 5-halopyrimidine with propylmagnesium bromide would proceed via a nucleophilic aromatic substitution-like mechanism, potentially catalyzed by transition metals like copper. However, the high reactivity of Grignard reagents can lead to a number of side reactions, including halogen-metal exchange and addition to the C=N bonds of the pyrimidine ring, which can significantly lower the yield of the desired this compound.
Experimental Insight: While the use of Grignard reagents for the synthesis of substituted pyrimidines is known, specific and reliable protocols for the direct propylation of a simple 5-halopyrimidine are not well-documented in recent literature. The inherent basicity and nucleophilicity of the Grignard reagent make it prone to react at multiple sites on the electron-deficient pyrimidine ring, making regioselectivity a significant challenge. For this reason, cross-coupling methods are generally preferred for their higher selectivity and predictability.
Detailed Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling (Adapted from General Procedures)
-
To a solution of 5-bromopyrimidine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added n-propylboronic acid (1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
The mixture is degassed by bubbling with an inert gas for 15-20 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added, and the reaction mixture is heated to 80-100 °C.
-
The reaction is monitored by TLC or GC-MS until completion (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Negishi Coupling (Adapted from Chacko et al.)
[1]
-
Preparation of Propylzinc Iodide: To a suspension of activated zinc dust (1.2 equiv) in anhydrous THF is added a solution of 1-iodopropane (1.1 equiv) in THF. The mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Coupling Reaction: To a solution of the 5-iodopyrimidine derivative (1.0 equiv) in anhydrous THF is added the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.05 equiv).
-
The freshly prepared solution of propylzinc iodide (1.5 equiv) is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gentle heating and monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Protocol 3: Sonogashira Coupling and Hydrogenation (Conceptual Protocol)
Step A: Sonogashira Coupling
-
To a solution of 5-iodopyrimidine (1.0 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., triethylamine, 2.0 equiv).
-
The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) is added.
-
Propyne gas is bubbled through the solution, or a solution of propyne in the reaction solvent is added.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude 5-propynylpyrimidine is purified by column chromatography.
Step B: Hydrogenation
-
The purified 5-propynylpyrimidine is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added.
-
The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.
Conclusion and Future Outlook
For researchers embarking on the synthesis of this compound and its analogues, the Suzuki-Miyaura and the Sonogashira/hydrogenation routes represent the most promising starting points. Future research should focus on the direct comparative evaluation of these methods for the synthesis of a range of 5-alkylpyrimidines to provide a more comprehensive dataset for informed decision-making in the synthesis of these valuable pharmacological building blocks.
References
-
Chacko, A.-M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. The Journal of organic chemistry, 73(13), 4874–4881. [Link]
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Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
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Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). [Link]
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Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, nucleotides & nucleic acids, 33(3), 141–161. [Link]
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Choudhary, S., & Sharma, G. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 33, 22-27. [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Wikipedia contributors. (2023, November 27). n-Propylmagnesium bromide. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]
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Koren, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, nucleotides & nucleic acids, 34(2), 92–102. [Link]
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Roth, B., & Strelitz, J. Z. (1961). The Synthesis of 2,4-Diaminopyrimidines. I. A New Synthesis of 2,4-Diaminopyrimidine. The Journal of Organic Chemistry, 26(7), 2770–2772. [Link]
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Denmark, S. E., & Smith, R. C. (2009). The Negishi Cross-Coupling Reaction. In Modern Cross-Coupling Reactions. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Star, P., & Star, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2243-2253. [Link]
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Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Al-Warhi, T., Al-Mahmoudy, A., El-Sayed, R., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 15(11), 1391. [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470. [Link]
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Bauer, J. S., & Neumaier, F. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
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Chacko, A. M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. The Journal of organic chemistry, 73(13), 4874–4881. [Link]
-
Star, P., & Star, P. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules (Basel, Switzerland), 25(24), 5963. [Link]
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Wang, X., Xu, X., & Li, Z. (2018). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 42(22), 18275-18284. [Link]
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Star, P., & Star, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 11(4), 2243–2253. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2022). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR protocols, 3(3), 101552. [Link]
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Wang, Z., Yin, J., & Zhang, Z. (2012). Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Organic & biomolecular chemistry, 10(48), 9636–9639. [Link]
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Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, nucleotides & nucleic acids, 33(3), 141–161. [Link]
- Coffield, T. H., & Keblys, K. A. (1964). Process for making grignard reagents. U.S.
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Choudhary, S., & Sharma, G. (2014). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. International Letters of Chemistry, Physics and Astronomy, 33, 22-27. [Link]
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Fischer, C., & Fu, G. C. (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 82, 117. [Link]
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Ikram, M., Rehman, A. U., Rauf, A., & Raza, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 203. [Link]
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Star, P., & Star, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2243-2253. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
